1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea
Description
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea is a synthetic urea derivative featuring a 2-acetyl-substituted tetrahydroisoquinoline core linked via a urea bridge to a 2-chlorophenyl group. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with bioactivity due to its ability to engage with diverse biological targets, including enzymes and receptors . The 2-chlorophenyl substituent contributes to lipophilicity and steric effects, which can influence both pharmacokinetic properties and target affinity.
Properties
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12(23)22-9-8-13-6-7-15(10-14(13)11-22)20-18(24)21-17-5-3-2-4-16(17)19/h2-7,10H,8-9,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRUIDMNUMLJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with 2-acetyl-1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 1-(2-Carboxyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea.
Reduction: 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-aminophenyl)urea.
Substitution: 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyphenyl)urea.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and urea groups can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Observations
Core Structure Diversity: The tetrahydroisoquinoline core of the target compound distinguishes it from indenoquinoline (Cl-4AS-1), benzimidazole-thiazole (FTBU-1), and triazole-oxirane (Epoxiconazole) scaffolds. These structural differences likely translate to divergent binding modes and target selectivities. For example, Epoxiconazole’s triazole-oxirane system is critical for fungicidal activity, whereas the target’s urea-tetrahydroisoquinoline system may favor interactions with mammalian enzymes or receptors .
Role of the Urea Linker: The urea group in the target compound and FTBU-1 contrasts with carboxamide (Cl-4AS-1) or triazole (Epoxiconazole) linkers. Urea derivatives are known for strong hydrogen-bonding capabilities, which may enhance binding affinity to targets like glycogen phosphorylase or proteases, as seen in analogs such as AVE#21 .
Chlorophenyl Substituent :
- The 2-chlorophenyl group is shared with Cl-4AS-1, CDFII, and Epoxiconazole. In CDFII, this group contributes to synergistic antibacterial activity against MRSA, suggesting that the target compound’s chlorophenyl moiety could similarly enhance bioactivity in microbial or mammalian systems .
Metabolic and Pharmacokinetic Considerations: The acetyl group on the tetrahydroisoquinoline core may improve metabolic stability compared to non-acetylated analogs (e.g., tetrahydrobenzo[b]thiophene ureas in ). This modification could reduce oxidative deamination, a common metabolic pathway for amine-containing scaffolds .
Research Findings from Literature
- Enzyme Inhibition: Docking studies of urea-based analogs (e.g., AVE#21) reveal that the urea linker and aromatic substituents facilitate binding to allosteric sites of enzymes like glycogen phosphorylase.
- Antimicrobial Activity : CDFII’s 2-chlorophenyl group and indole-piperidine core synergize with carbapenems against MRSA. While the target compound lacks the indole system, its chlorophenyl-urea architecture may offer analogous synergism in antimicrobial applications .
- Agrochemical Relevance : Epoxiconazole’s success as a fungicide highlights the bioactivity of chlorophenyl-triazole systems. Though the target compound’s urea group differs mechanistically, its chlorophenyl moiety could be leveraged in agrochemical design .
Biological Activity
The compound 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea is a synthetic organic molecule that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
The chemical structure of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea can be depicted as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 253.7 g/mol
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the urea moiety suggests potential interactions with enzyme active sites.
- Receptor Modulation : It may interact with various cellular receptors, influencing downstream signaling pathways. This could lead to alterations in cellular responses relevant to disease states.
- Antioxidant Properties : Some isoquinoline derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells and tissues.
Pharmacological Effects
Research indicates that compounds related to this structure exhibit a range of pharmacological effects:
- Anticancer Activity : Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Neuroprotective Properties : Isoquinoline derivatives have been investigated for their neuroprotective effects, potentially aiding in conditions like Alzheimer's disease.
Case Studies
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Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry demonstrated that a similar isoquinoline derivative exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis through caspase activation.
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Anti-inflammatory Study :
- Research published in Phytomedicine highlighted the anti-inflammatory properties of isoquinoline compounds, showing a reduction in TNF-alpha levels in animal models treated with these derivatives.
Comparative Analysis
Q & A
Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for a target enzyme?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
